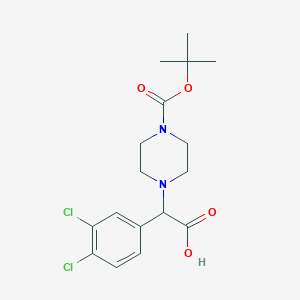

2-(4-Boc-piperazinyl)-2-(3,4-dichlorophenyl)acetic acid

Description

2-(4-Boc-piperazinyl)-2-(3,4-dichlorophenyl)acetic acid (CAS: 885274-60-2) is a synthetic compound featuring a tert-butoxycarbonyl (Boc)-protected piperazine ring linked to a 3,4-dichlorophenyl-substituted acetic acid backbone. Its molecular formula is C₁₈H₂₂Cl₂N₂O₄, with a molecular weight of 389.27 g/mol . The Boc group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes. The 3,4-dichlorophenyl group contributes to lipophilicity, which may influence bioavailability and receptor interactions in pharmaceutical applications. This compound is primarily utilized as an intermediate in drug discovery, particularly for molecules targeting neurological or metabolic pathways due to the piperazine moiety’s prevalence in bioactive molecules .

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-16(24)21-8-6-20(7-9-21)14(15(22)23)11-4-5-12(18)13(19)10-11/h4-5,10,14H,6-9H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZXIWOTSJKSMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine

The tert-butoxycarbonyl (Boc) group is introduced to piperazine via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step prevents unwanted side reactions during subsequent alkylation.

Representative Conditions:

Synthesis of α-Haloacetic Acid Intermediate

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate serves as the electrophilic partner for Boc-piperazine. This intermediate is synthesized via bromination of ethyl 2-(3,4-dichlorophenyl)acetate using N-bromosuccinimide (NBS) under radical initiation.

Reaction Conditions:

- Reagents: Ethyl 2-(3,4-dichlorophenyl)acetate, NBS, azobisisobutyronitrile (AIBN).

- Solvent: Carbon tetrachloride (CCl₄).

- Temperature: 80°C, reflux.

- Yield: ~75% (estimated).

Alkylation of Boc-Piperazine

The α-bromo ester undergoes nucleophilic substitution with Boc-piperazine in the presence of a mild base:

Ethyl 2-(4-Boc-piperazinyl)-2-(3,4-dichlorophenyl)acetate Synthesis:

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under basic conditions to yield the final product:

- Reagents: 4 M NaOH, methanol (MeOH).

- Temperature: 50°C, 12–16 hours.

- Workup: Acidification with 2 M HCl to pH 2.

- Yield: ~90% (crude), 85% after recrystallization.

Industrial-Scale Production Considerations

Patented methods emphasize cost efficiency and safety. For example, EP 3481811 B1 avoids toxic reagents like triphosgene by optimizing Boc protection and alkylation in a single pot. Key industrial adaptations include:

- Catalyst Optimization: Use of DMAP (4-dimethylaminopyridine) to accelerate Boc protection.

- Solvent Recycling: Recovery of acetone and DMF via distillation.

- Purity Control: Recrystallization from methanol/water mixtures (9:1 v/v) achieves >98% purity.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Boc Protection Kinetics

The reaction of piperazine with Boc₂O follows second-order kinetics, with rate acceleration observed in polar aprotic solvents like THF. DMAP acts as a nucleophilic catalyst, reducing activation energy by stabilizing the tetrahedral intermediate.

Alkylation Regioselectivity

The α-bromo ester’s electrophilicity directs nucleophilic attack by Boc-piperazine exclusively at the α-carbon. Computational studies (DFT) confirm a lower energy pathway for SN2 displacement compared to aromatic substitution.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl ring.

Reduction: Reduction reactions could target the carbonyl group in the acetic acid moiety.

Substitution: The dichlorophenyl group may undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a drug candidate for various diseases.

Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 3,4-dichlorophenyl group in the reference compound confers higher lipophilicity (logP ~3.5 estimated) compared to the 4-cyano (logP ~2.1) or 3,5-dimethoxy (logP ~1.8) analogs . The 3-chlorophenyl analog (logP ~3.0) retains moderate hydrophobicity, making it suitable for blood-brain barrier penetration in CNS drug candidates .

Functional Group Impact on Reactivity: The Boc group enhances stability during amide coupling reactions, whereas unprotected analogs like 3,4-dichlorophenylacetic acid are more reactive but less stable in basic conditions . The 4-cyano group may participate in dipole interactions or serve as a hydrogen bond acceptor, improving target binding specificity .

Synthetic Utility :

- Analogs with methoxy groups (e.g., 3,5-dimethoxyphenyl) are often used in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

- Ethyl ester derivatives (e.g., ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate, CAS: N/A) are intermediates for ketone-based pharmaceuticals, such as leukotriene antagonists .

Physicochemical and Pharmacological Comparisons

Solubility and Stability:

- Boc-Protected Compounds : Exhibit lower aqueous solubility (e.g., <0.1 mg/mL for the reference compound) but greater stability in acidic/basic conditions compared to unprotected analogs .

- Unprotected Acids : 3,4-Dichlorophenylacetic acid (solubility ~1.2 mg/mL in water) is more soluble but prone to decarboxylation under heat .

Pharmacological Relevance:

- Neurological Targets : Piperazine derivatives frequently modulate serotonin or dopamine receptors. The 3,4-dichlorophenyl variant’s lipophilicity may enhance CNS penetration .

Biological Activity

2-(4-Boc-piperazinyl)-2-(3,4-dichlorophenyl)acetic acid, known by its CAS number 885274-60-2, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly its efficacy against cancer cells and other therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine moiety, which is often associated with various biological activities. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen enhances its stability and bioavailability. The dichlorophenyl group is expected to contribute to its pharmacological properties through interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit moderate to significant efficacy against various cancer cell lines. For instance, a related compound showed an IC50 value of 18 µM against human breast cancer cells, indicating promising anticancer potential .

Table 1: Efficacy of Related Compounds Against Cancer Cells

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 5e | 18 | MCF-7 (Breast) |

| Olaparib | 57.3 | MCF-7 (Breast) |

| Compound X | TBD | A549 (Lung) |

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of poly(ADP-ribose) polymerase (PARP) activity. In vitro studies have shown that related compounds can significantly inhibit PARP1 activity and enhance apoptosis markers such as caspase-3/7 activity in treated cells .

Case Studies

- Study on PARP Inhibition : A study evaluated the effects of related piperazine derivatives on PARP1 activity in human breast cancer cells. Results indicated that these compounds not only inhibited PARP1 but also led to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, a marker for DNA damage response .

- In Vivo Efficacy : Although primarily in vitro data are available, there is ongoing research into the in vivo efficacy of similar compounds against tumor models. These studies aim to establish the therapeutic index and safety margins necessary for clinical applications.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(4-Boc-piperazinyl)-2-(3,4-dichlorophenyl)acetic acid?

- Methodology : Synthesis typically involves coupling the Boc-protected piperazine moiety with the dichlorophenylacetic acid backbone. Key steps include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) to protect the piperazine nitrogen, ensuring regioselectivity during coupling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .

- Temperature Control : Maintain temperatures between 0–25°C to avoid Boc-group cleavage .

Q. How do I characterize the compound’s purity and structural integrity?

- Spectroscopic Techniques :

- NMR : Analyze - and -NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ ~6.8–7.5 ppm for dichlorophenyl) .

- IR : Identify carbonyl stretches (C=O at ~1700 cm) and Boc-group vibrations (C-O at ~1250 cm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns .

Q. What functional groups influence the compound’s reactivity in downstream applications?

- Key Groups :

- Boc-Protected Piperazine : Provides a stable, deprotectable amine for further derivatization .

- Dichlorophenyl Moiety : Enhances lipophilicity and potential bioactivity via halogen bonding .

- Acetic Acid Backbone : Facilitates salt formation or esterification for solubility modulation .

Advanced Research Questions

Q. How can I optimize reaction yields while minimizing side products?

- Experimental Design : Apply factorial design (e.g., Box-Behnken) to test variables:

- Variables : Temperature (20–40°C), solvent ratio (DMF:HO), and catalyst loading (e.g., EDCI/HOBt) .

- Response Surface Analysis : Statistically identify optimal conditions for maximum yield and purity .

- Contradiction Resolution : If Boc deprotection occurs prematurely, reduce reaction temperature or switch to milder bases (e.g., NaHCO instead of NaOH) .

Q. How do I resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Case Study : If an extra peak appears in -NMR (δ ~5.2 ppm):

- Hypothesis : Incomplete Boc deprotection or residual solvent.

- Validation :

Repeat purification with extended drying under vacuum.

Perform -NMR to detect residual DMSO (δ ~39.5 ppm) .

Use - COSY to assign spin-spin couplings and identify impurities .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Quantum Chemical Modeling :

- Reaction Pathway Analysis : Use DFT (e.g., B3LYP/6-31G*) to calculate activation energies for Boc deprotection or amide bond formation .

- Solvent Effects : Apply COSMO-RS to simulate solvent interactions and optimize reaction media .

Q. How do I design derivatives for structure-activity relationship (SAR) studies?

- Scaffold Modification Strategies :

- Boc Replacement : Test alternative protecting groups (e.g., Fmoc, Cbz) for varied stability .

- Halogen Substitution : Replace 3,4-dichloro with fluoro or bromo groups to assess electronic effects on bioactivity .

- Synthetic Workflow :

Coupling via EDC/HOBt in DMF.

Deprotect with TFA:DCM (1:1), then purify via preparative HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.